molecular formula C21H24O9 B1599434 Isorhapontin CAS No. 32727-29-0

Isorhapontin

Cat. No. B1599434
CAS RN: 32727-29-0
M. Wt: 420.4 g/mol
InChI Key: KROOOMRLDATLKO-NNLCMMBNSA-N
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Description

Isorhapontin is a naturally occurring polyphenolic compound that is found in various plants like grapes, peanuts, and berries. It belongs to the stilbenoid family of compounds and is known for its potent antioxidant and anti-inflammatory properties. In recent years, this compound has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Anticancer Properties in Bladder Cancer Isorhapontigenin (ISO) has demonstrated notable anticancer effects in human bladder cancer cells. It induces cell-cycle G0–G1 arrest and downregulates cyclin D1 expression by inhibiting specific protein 1 (SP1) transactivation. This leads to a significant inhibitory effect on cancer cell growth (Fang et al., 2013). Additionally, ISO triggers apoptosis and inhibits anchorage-independent growth of bladder cancer cells through the downregulation of the SP1/XIAP pathway (Fang et al., 2012).

  • Effects on Prostate Cancer Isorhapontigenin has been found to inhibit cell growth and induce apoptosis in prostate cancer cells. This occurs through targeting EGFR and its downstream signal pathways, leading to down-regulation of several key proteins involved in cell growth and survival (Zhu et al., 2018).

  • Breast Cancer Treatment In breast cancer cells, isorhapontigenin induces cell death, cell cycle arrest, and inhibits cell proliferation. This effect is mediated through the inhibition of sphingosine kinase, controlling tubulin polymerization, and regulating MAPK/PI3K-mediated cell cycle arrest (Subedi et al., 2019).

  • Anti-Diabetic Effects Isorhapontigenin improves diabetes in mice by regulating the activity and stability of PPARγ in adipocytes. It enhances insulin sensitivity and glucose tolerance, suggesting its potential as a nutraceutical agent for diabetes treatment (Chu et al., 2020).

  • Neuroprotective Impacts ISO exhibits neuroprotective impacts against cerebral ischemia/reperfusion injuries in rats, possibly related to the activation of the PI3K/Akt signaling pathway (Sun & Cui, 2020).

  • Inhibition of Respiratory Burst in Neutrophils Isorhapontigenin shows an inhibitory effect on superoxide anion and hydrogen peroxide production in activated rat neutrophils, suggesting its role in modulating inflammatory responses (Fang & Liu, 2002).

  • Antioxidative Activity ISO possesses potent antioxidative activity, inhibiting lipid peroxidation in various biological systems and showing effects similar to vitamin E (Wang, Lin, & Liu, 2001).

  • Inhibition of Platelet Activation Isorhapontigenin selectively inhibits ADP-induced platelet aggregation, affecting integrin αIIbβ3 signaling and decreasing Akt phosphorylation. This highlights its potential role in preventing thrombotic diseases (Ravishankar et al., 2019).

  • Impact on Autophagy and Cellular Transport ISO induces autophagy in human bladder cancer cells and affects cellular transport mechanisms, indicating its broader implications in cell biology (Liang et al., 2016), (Yuan et al., 2017).

  • Renoprotective Effects Isorhapontigenin exhibits renoprotective effects in type 2 diabetic rats, possibly through the modulation of the NF-κB signaling pathway, suggesting its therapeutic potential in diabetic nephropathy (Qiu et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Isorhapontin involves the conversion of resveratrol to Isorhapontin through several chemical reactions.", "Starting Materials": [ "Resveratrol", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Dimethylformamide", "Triethylamine", "Benzoyl chloride", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Resveratrol is reacted with sodium hydride in methanol to form the sodium salt of resveratrol.", "The sodium salt of resveratrol is then reacted with hydrochloric acid to form resveratrol hydrochloride.", "Resveratrol hydrochloride is reacted with sodium hydroxide to form resveratrol.", "Resveratrol is then reacted with acetic anhydride and pyridine to form resveratrol acetate.", "Resveratrol acetate is then reacted with methanesulfonic acid and dimethylformamide to form 3,5-dimethoxy-4'-hydroxyacetophenone.", "3,5-dimethoxy-4'-hydroxyacetophenone is then reacted with triethylamine and benzoyl chloride to form 3,5-dimethoxy-4'-benzoyloxyacetophenone.", "3,5-dimethoxy-4'-benzoyloxyacetophenone is then reduced with sodium borohydride in acetic acid to form Isorhapontin.", "Isorhapontin is then purified and isolated using ethanol." ] }

CAS RN

32727-29-0

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol

InChI

InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1

InChI Key

KROOOMRLDATLKO-NNLCMMBNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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